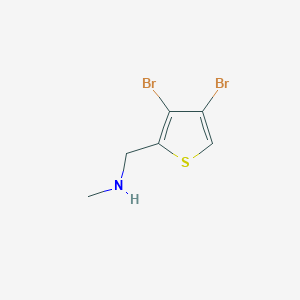
1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine is an organic compound that features a thiophene ring substituted with two bromine atoms and an N-methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine typically involves the bromination of thiophene followed by amination. A common synthetic route includes:
Bromination of Thiophene: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3,4-dibromothiophene.
Amination: The 3,4-dibromothiophene is then subjected to nucleophilic substitution with N-methylmethanamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products
Substitution: Products depend on the nucleophile used, such as 3,4-diaminothiophene derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated thiophene derivatives.
Scientific Research Applications
1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Utilized in the synthesis of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the thiophene ring can participate in various binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromothiophene: Lacks the N-methylmethanamine group, making it less versatile in certain synthetic applications.
1-(3,4-Dichlorothiophen-2-yl)-N-methylmethanamine: Similar structure but with chlorine atoms instead of bromine, which can affect reactivity and biological activity.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in different synthetic contexts.
Uniqueness
1-(3,4-Dibromothiophen-2-yl)-N-methylmethanamine is unique due to the presence of both bromine atoms and the N-methylmethanamine group, which confer distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C6H7Br2NS |
|---|---|
Molecular Weight |
285.00 g/mol |
IUPAC Name |
1-(3,4-dibromothiophen-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H7Br2NS/c1-9-2-5-6(8)4(7)3-10-5/h3,9H,2H2,1H3 |
InChI Key |
WRDZZULEFHTJRY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CS1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


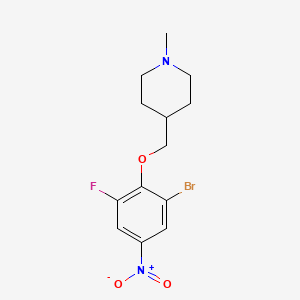

![Ethyl 6-bromo-7-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxo-quinoline-3-carboxylate](/img/structure/B12076247.png)
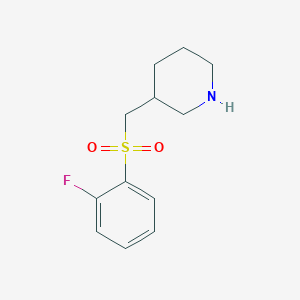
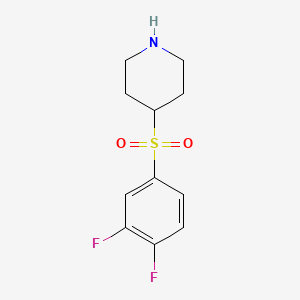
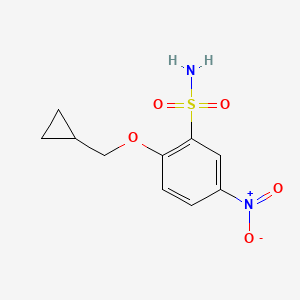
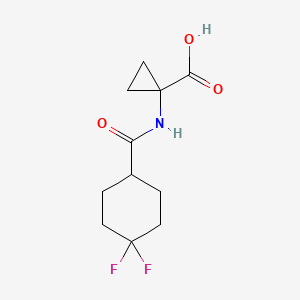
![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
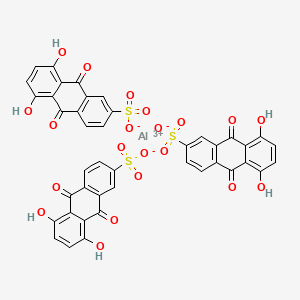
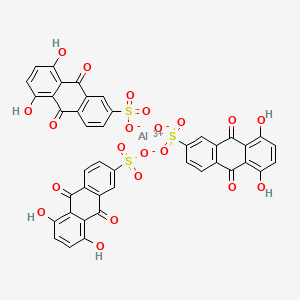
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)

![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)
